molecular formula C22H20N2O5 B054351 12-Ethyl-9-hydroxycamptothecin CAS No. 119577-28-5

12-Ethyl-9-hydroxycamptothecin

Cat. No.: B054351
CAS No.: 119577-28-5
M. Wt: 392.4 g/mol
InChI Key: OZESIOWEPLUEAF-QFIPXVFZSA-N
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Biochemical Analysis

Biochemical Properties

7-Ethyl-10-Hydroxycamptothecin interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition leads to frequent DNA single-strand breaks . Furthermore, it has been characterized as a potent and reversible inhibitor of BRD4, a protein that plays a key role in regulating gene expression .

Cellular Effects

7-Ethyl-10-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It has been found to have high potency and selectivity against human colorectal cancer cell line HCT116 . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Ethyl-10-Hydroxycamptothecin involves its binding interactions with biomolecules and changes in gene expression. It binds to DNA topoisomerase I and inhibits its function, leading to DNA single-strand breaks . It also binds to BRD4, inhibiting its function and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, 7-Ethyl-10-Hydroxycamptothecin induces metabolic disturbances in the central nervous system . It also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .

Dosage Effects in Animal Models

The effects of 7-Ethyl-10-Hydroxycamptothecin vary with different dosages in animal models. For instance, one study found that a dosage of 20 mg/kg/day via intraperitoneal injection induced metabolic disturbances in the central nervous system of male mice .

Metabolic Pathways

7-Ethyl-10-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .

Transport and Distribution

The transport and distribution of 7-Ethyl-10-Hydroxycamptothecin within cells and tissues are facilitated by its entrapment in liposomes, which results in a more stable and more soluble form of the drug . This allows for increased affinity of the compound to lipid membranes and improved delivery of the drug to tumor sites .

Subcellular Localization

Given its potent inhibitory effects on DNA topoisomerase I and BRD4, it is likely that it localizes to the nucleus where these targets reside .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethyl-9-hydroxycamptothecin involves several steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these modifications .

Industrial Production Methods: Industrial production of this compound is often carried out through semi-synthetic routes, starting from naturally extracted camptothecin. The process involves multiple purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 12-Ethyl-9-hydroxycamptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .

Comparison with Similar Compounds

Uniqueness: 12-Ethyl-9-hydroxycamptothecin is unique due to its specific modifications, which enhance its solubility and biological activity compared to camptothecin. These modifications also reduce some of the side effects associated with camptothecin, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUQFLSWWSXTSZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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